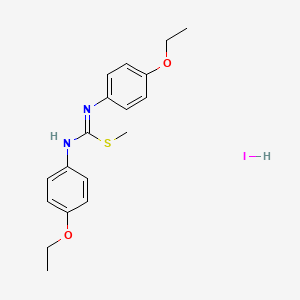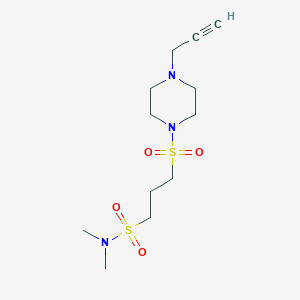
N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide, also known as DPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DPS is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH balance in the human body.
科学的研究の応用
N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH balance in the human body. This compound has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide works by inhibiting the activity of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH balance in the human body. Carbonic anhydrase IX and XII are overexpressed in many types of cancer cells, and their inhibition leads to a decrease in the pH of the tumor microenvironment. This decrease in pH leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to decrease the pH of the tumor microenvironment, leading to a decrease in the growth and proliferation of cancer cells. This compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide in lab experiments include its potent inhibition of carbonic anhydrase IX and XII, its potential applications in cancer research and the treatment of neurological disorders, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
For research on N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide include further studies on its potential applications in cancer research and the treatment of neurological disorders, as well as studies to determine its optimal dosage and administration route. Further studies are also needed to determine the toxicity of this compound and its potential side effects. Additionally, studies are needed to determine the effectiveness of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成法
The synthesis of N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-prop-2-ynylpiperazine with N,N-dimethylpropane-1,3-diamine in the presence of a suitable solvent and a catalyst. This reaction leads to the formation of N,N-dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)propane-1,3-diamine. The second step involves the reaction of the above compound with sulfonyl chloride in the presence of a suitable base. This reaction leads to the formation of N,N-dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1,3-diamine. The final step involves the reaction of the above compound with sulfamide in the presence of a suitable base. This reaction leads to the formation of this compound, which is the final product.
特性
IUPAC Name |
N,N-dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4S2/c1-4-6-14-7-9-15(10-8-14)21(18,19)12-5-11-20(16,17)13(2)3/h1H,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDJYOSTCHRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCS(=O)(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

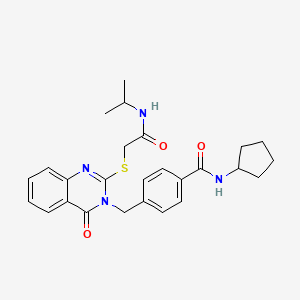
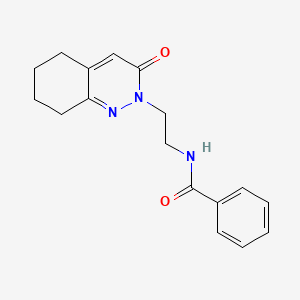
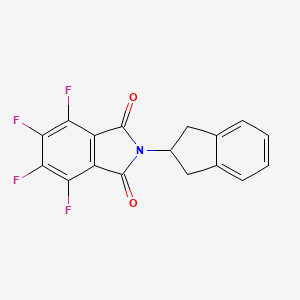
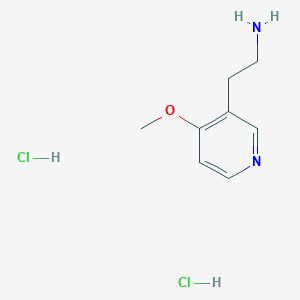
![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)

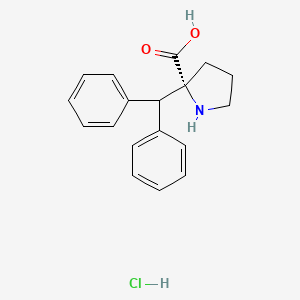
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)

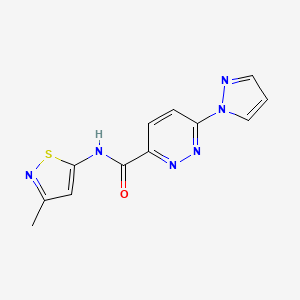

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2700044.png)
